molecular formula C41H32O11 B3265993 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose CAS No. 41545-56-6

1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose

Cat. No.: B3265993
CAS No.: 41545-56-6
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-FDPJKMPCSA-N
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Description

1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose: is a derivative of the monosaccharide galactose, where all five hydroxyl groups are esterified with benzoyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Scientific Research Applications

1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose can be synthesized from beta-D-galactose through a series of esterification reactions. The process typically involves the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and benzoic acid.

    Reduction: The compound can be reduced to remove the benzoyl groups, typically using reagents like lithium aluminum hydride.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Beta-D-galactose and benzoic acid.

    Reduction: Beta-D-galactose.

    Substitution: Various substituted galactose derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1,2,3,4,6-Penta-O-acetyl-beta-D-galactose: Similar structure but with acetyl groups instead of benzoyl groups.

    1,2,3,4,6-Penta-O-benzoyl-alpha-D-galactose: Anomeric form with alpha configuration.

    1,2,3,4,6-Penta-O-benzoyl-beta-D-glucose: Similar structure but derived from glucose instead of galactose.

Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose is unique due to its specific esterification pattern and the presence of benzoyl groups, which provide greater stability and reactivity compared to acetyl groups. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-FDPJKMPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292995
Record name Penta-O-benzoyl-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41545-56-6
Record name Penta-O-benzoyl-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41545-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penta-O-benzoyl-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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